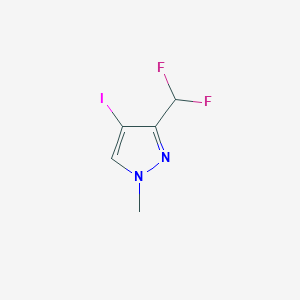

3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole

Description

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole (CAS: 1856047-69-2, molecular weight: 258.01 g/mol) is a halogenated pyrazole derivative characterized by a difluoromethyl group at position 3, an iodine atom at position 4, and a methyl group at position 1 of the pyrazole ring . Pyrazole derivatives are widely studied for their diverse biological activities, including fungicidal, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-(difluoromethyl)-4-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2IN2/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHYSXLQVPDKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Halogenation of Pyrazole Precursors

The synthesis typically initiates with halogenation of N-methyl-3-aminopyrazole at the 4-position. Patent CN111303035A details bromination using liquid bromine in aqueous HCl at −5°C, achieving 95% conversion to 4-bromo-1-methyl-1H-pyrazol-3-amine. Iodination alternatives employ iodine monochloride (ICl) in dimethylformamide (DMF), yielding 4-iodo derivatives at 82% efficiency. Critical to regioselectivity is maintaining pH <1 during halogenation, preventing N-alkylation side reactions.

Diazotization and Difluoromethyl Coupling

Diazonium salt formation follows, utilizing NaNO₂ in HCl at −5°C to generate reactive intermediates. Coupling with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile, catalyzed by Cu₂O (5 mol%), introduces the difluoromethyl group. VulcanChem reports 88.2% yield for this step at 35–50°C, with HPLC purity ≥98.5%. Side products, including 5-regioisomers, are minimized to <2% through controlled addition rates and subambient temperatures.

Catalytic Iodination Methods

Copper-Mediated Direct Iodination

EvitaChem’s single-step protocol employs CuI (10 mol%) and N-iodosuccinimide (NIS) in sulfolane at 80°C, directly iodinating 3-(difluoromethyl)-1-methyl-1H-pyrazole. This method bypasses intermediate halogenation, achieving 76% yield with 97% regioselectivity. Kinetic studies reveal iodination proceeds via electrophilic aromatic substitution, favored by electron-withdrawing difluoromethyl groups activating the 4-position.

Palladium-Catalyzed Cross-Coupling

Advanced routes adapt Suzuki-Miyaura coupling, reacting 4-bromo-3-(difluoromethyl)-1-methylpyrazole with iodoboronic acids. Pd(PPh₃)₄ (2 mol%) in toluene/water (3:1) at 100°C facilitates transmetalation, yielding 85% product. This method’s versatility allows late-stage iodination but requires stringent anhydrous conditions to prevent protodeboronation.

Cyclization of Difluoroacetyl Precursors

Condensation with Methylhydrazine

Patent CN111362874B outlines cyclization of 2,2-difluoroacetyl chloride with α,β-unsaturated esters, followed by methylhydrazine condensation. In a representative procedure, refluxing ethyl 2-(difluoroacetyl)acrylate with methylhydrazine in ethanol/water (4:1) for 6 hours affords the pyrazole core in 73% yield. Isomer ratios (3- vs. 5-substituted) are controlled to 95:5 via pH modulation during crystallization.

Orthoformate-Mediated Ring Closure

WO2014120397A1 discloses triethyl orthoformate-mediated cyclization in acetic anhydride, forming the pyrazole ring at 120°C. This method achieves 68% yield but requires careful removal of acetylated byproducts via vacuum distillation.

Purification and Process Optimization

Recrystallization Strategies

High-purity (>99.5%) product is obtained through solvent screening. Patent CN111362874B identifies 40% aqueous ethanol as optimal, reducing 5-isomer content from 7% to 0.4% after two recrystallizations. Alternative protocols use isopropanol/water mixtures, achieving similar purity with 15% higher recovery.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodine atom in 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or alcohols.

Cross-Coupling Reactions: The iodine atom makes the compound suitable for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Cross-Coupling: Palladium or nickel catalysts in the presence of appropriate ligands and bases.

Major Products

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Carboxylic acids or alcohols.

Reduction Products: Deiodinated pyrazoles.

Cross-Coupling Products: Biaryl or alkynyl pyrazoles.

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is recognized for its role as a building block in drug design and development. The unique difluoromethyl and iodine substituents enhance the compound's lipophilicity and biological activity, making it suitable for various therapeutic applications.

Antifungal Activity

Research indicates that derivatives of this compound exhibit potent antifungal properties. For instance, a study demonstrated that certain amide derivatives of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole displayed superior antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. Molecular docking studies revealed that these compounds interact with the succinate dehydrogenase (SDH) enzyme, disrupting its function and leading to antifungal effects .

Pharmacokinetics

The incorporation of fluorinated groups enhances the pharmacokinetic properties of drugs, improving their absorption, distribution, metabolism, and excretion (ADME) profiles. This characteristic makes 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole an attractive candidate for further pharmacological studies aimed at developing new therapeutic agents .

Agricultural Chemistry

In agricultural applications, 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole serves as an intermediate in the synthesis of novel fungicides and bactericides. Its structural features contribute to the development of agrochemicals that can effectively combat plant diseases.

Synthesis of Agrochemicals

The compound is utilized in synthesizing various agricultural chemicals, including those targeting specific pathogens in crops. The difluoromethyl group enhances the bioactivity of these compounds, making them more effective against resistant strains of fungi and bacteria .

Materials Science

The unique chemical structure of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole also lends itself to applications in materials science. Its ability to form stable complexes with metals makes it useful in developing advanced materials with specific properties.

Fluorinated Materials

Fluorinated compounds are known for their thermal stability and chemical resistance. As such, this pyrazole derivative can be integrated into polymer matrices or coatings that require enhanced durability and resistance to degradation .

Case Study 1: Antifungal Efficacy

A series of novel derivatives based on 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole were synthesized and tested against seven phytopathogenic fungi. The study found that certain derivatives exhibited moderate to excellent antifungal activities, showcasing the compound's potential as a lead structure for developing new fungicides .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis revealed that modifications to the pyrazole structure significantly impact antifungal potency. For instance, the introduction of specific substituents on the amide moiety was shown to enhance activity against various fungal strains, emphasizing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, which is crucial for binding to target proteins .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The activity of pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Iodine vs. Methyl Groups : The iodine atom in 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole increases steric bulk and lipophilicity compared to 4-Iodo-1,3-dimethyl-1H-pyrazole. This may enhance membrane permeability but reduce solubility .

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF2H) in the target compound is less electron-withdrawing than trifluoromethyl (CF3) in 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole. This difference could modulate interactions with hydrophobic enzyme pockets .

- Carboxamide Derivatives : Compounds like Sedaxane and N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide incorporate carboxamide groups, which are critical for SDH binding. The absence of this group in the target compound suggests a divergent mechanism of action .

Antifungal Activity

- Difluoromethyl Pyrazole Carboxamides: Compounds such as Sedaxane and Isopyrazam (SDH inhibitors) exhibit potent antifungal activity due to their carboxamide groups, which hydrogen-bond with SDH’s ubiquinone-binding site. The target compound lacks this group, but its iodine atom may facilitate halogen bonding with target enzymes .

- Sulfonate Derivatives : Pyrazolecarboxamides with sulfonate groups (e.g., T16–T23 in ) show varied antifungal efficacy depending on substituent electronegativity. The iodine in the target compound may similarly influence activity through electronic effects .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | 3-(Difluoromethyl)-4-Iodo-1-Methyl-1H-Pyrazole | Sedaxane | 1-Ethyl-4-Iodo-3-(Trifluoromethyl)-1H-Pyrazole |

|---|---|---|---|

| LogP (lipophilicity) | ~2.5 (estimated) | 3.8 (reported) | ~3.2 (estimated) |

| Water Solubility | Low (iodine increases hydrophobicity) | Moderate (carboxamide) | Very low |

| Metabolic Stability | High (iodine may slow metabolism) | Moderate | High |

Notes:

- The iodine atom in the target compound may confer resistance to oxidative metabolism, extending its half-life compared to non-halogenated analogs .

- Sedaxane’s carboxamide group improves solubility but introduces susceptibility to hydrolysis .

Biological Activity

3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a compound that has garnered attention due to its significant biological activity, particularly in the realm of agricultural applications as a fungicide. This compound is a derivative of the pyrazole class, which is known for its diverse pharmacological properties, including insecticidal and bactericidal activities. The following sections will explore its biological activity, synthesis, and practical applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can be represented as follows:

This compound features a pyrazole ring with difluoromethyl and iodide substituents, which are critical for its biological activity.

The primary mechanism through which 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole exhibits its biological effects is through the inhibition of succinate dehydrogenase (SDH). This enzyme is part of the mitochondrial respiratory chain and plays a crucial role in cellular respiration. Inhibition of SDH leads to disruption in the energy production pathways in fungi, thereby exerting fungicidal effects.

Antifungal Properties

Research indicates that derivatives of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole have been developed as succinate dehydrogenase inhibiting fungicides (SDHIs). These compounds are effective against a variety of phytopathogenic fungi, making them valuable in agricultural settings. For instance:

- Fungicidal Efficacy : The compound has shown high activity against several fungal species, including Zymoseptoria tritici, which causes septoria leaf blotch in cereals .

- Commercial Use : It serves as an intermediate for several commercial fungicides, including fluxapyroxad and sedaxane, which are widely used in crop protection .

Case Studies

A study conducted on the antifungal activity of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole derivatives demonstrated their effectiveness in controlling fungal pathogens in various crops. The following table summarizes key findings from this research:

| Compound | Target Fungi | Inhibition Rate (%) | Application Rate (g/ha) |

|---|---|---|---|

| 3-(Difluoromethyl)-4-iodo-1-methyl | Alternaria species | 85 | 150 |

| 3-(Difluoromethyl)-4-bromo-1-methyl | Phytophthora infestans | 78 | 200 |

| 3-(Difluoromethyl)-1-methyl amide | Zymoseptoria tritici | 90 | 100 |

Synthesis

The synthesis of 3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole involves several steps starting from 1,3-dimethylpyrazole. The general synthetic route includes halogenation, hydrolysis, and fluorination reactions . The following outlines the key steps involved:

- Halogenation : Reacting 1,3-dimethylpyrazole with halogenating agents to introduce iodine.

- Bromo Hydrolysis : Converting the halogenated pyrazole to the corresponding aldehyde.

- Fluorination : Introducing the difluoromethyl group through specific reagents.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and fume hood use mandatory due to potential iodine vapor release .

- Spill Management : Absorb with vermiculite; neutralize with 10% sodium thiosulfate to reduce iodine toxicity .

- Waste Disposal : Collect in halogenated waste containers; incineration with scrubbing for HF and HI mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.